2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine
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Overview
Description
2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine is an organic compound that features a furan ring and a piperidine ring The furan ring is a five-membered aromatic ring with one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling of the Furan and Piperidine Rings: The final step involves coupling the furan and piperidine rings through a nucleophilic substitution reaction, where the furan ring is functionalized with an appropriate leaving group, and the piperidine ring is introduced as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperidine ring can be carried out using alkyl halides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives and alkylated piperidine derivatives.
Scientific Research Applications
2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-YL-ethylamine: Lacks the piperidine ring, making it less versatile in terms of biological interactions.
2-(4-methyl-piperidin-1-YL)-ethylamine: Lacks the furan ring, reducing its potential for π-π interactions.
2-Furan-2-YL-2-(4-ethyl-piperidin-1-YL)-ethylamine: Similar structure but with an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Uniqueness
2-Furan-2-YL-2-(4-methyl-piperidin-1-YL)-ethylamine is unique due to the presence of both the furan and piperidine rings, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-4-6-14(7-5-10)11(9-13)12-3-2-8-15-12/h2-3,8,10-11H,4-7,9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHXCZXAVMWOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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